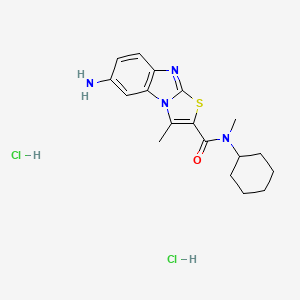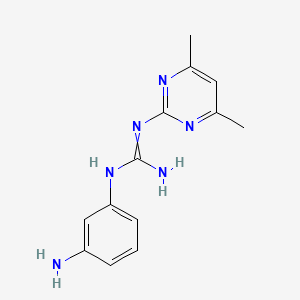
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine, also known as ADP-G, is a guanidine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Scientific Research Applications
Synthesis and Derivative Development
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a key intermediate in the synthesis of various heterocyclic compounds. For instance, it is utilized in the synthesis of derivatives of 2-aminoimidazole and 2-iminoimidazolidine. These derivatives are formed through the cyclization of guanidines with α-bromoacetophenone and ethyl bromoacetate, a process which is elucidated using quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography (Shestakov et al., 2011).
Molecular Studies and Predictions
Another application involves the use of 1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine in molecular studies, where its reaction with tryptamines and histamine forms disubstituted guanidines. The molecular parameters of these products are calculated, and the direction of electrophilic attack is predicted based on their molecular shapes (Shestakov et al., 2007).
Exploring Novel Reactions
In exploring novel chemical reactions, this compound is involved in the synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones, which undergo an unusual thermal rearrangement. This reaction includes pyrimidine ring opening and subsequent closure, forming a recyclized system (Sachdeva, Dolzhenko, & Chui, 2012).
Herbicidal Activities
Research has also been conducted to develop herbicidal compounds using 1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine. It has been synthesized and characterized for herbicidal activities, showing promising results against certain plant species (Fu-b, 2014).
Antibacterial and Antifungal Activities
Moreover, derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. These derivatives demonstrate significant activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Thanh & Mai, 2009).
properties
CAS RN |
352657-48-8 |
|---|---|
Product Name |
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Molecular Formula |
C13H16N6 |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C13H16N6/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,14H2,1-2H3,(H3,15,16,17,18,19) |
InChI Key |
XGQAWNOUOJVCQF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC(=C2)N)C |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)N)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)N)C |
synonyms |
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)
![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)
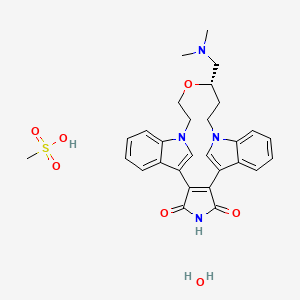
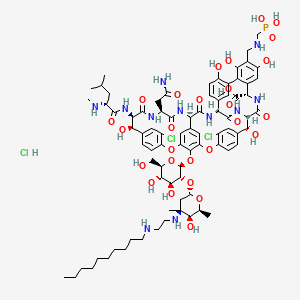
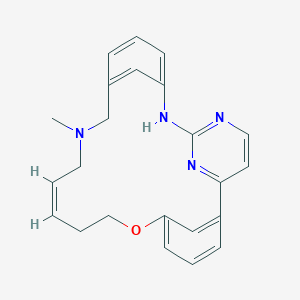
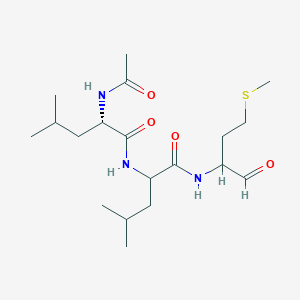
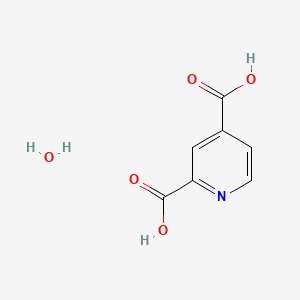
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)
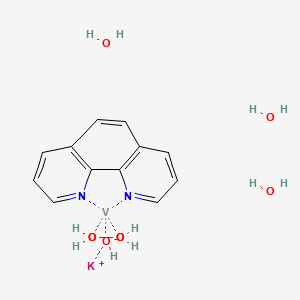
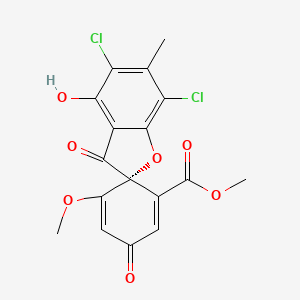
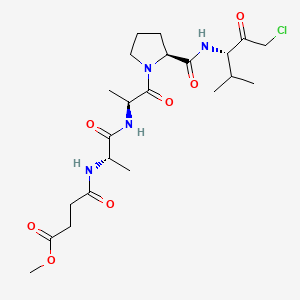
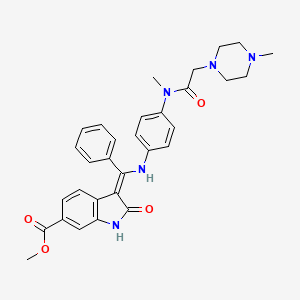
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
